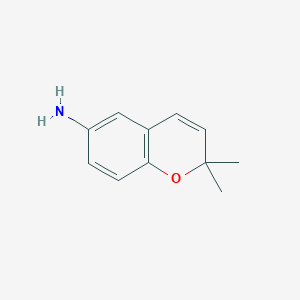

2,2-二甲基-2H-色烯-6-胺

概述

描述

2,2-Dimethyl-2H-chromen-6-amine is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2-Dimethyl-2H-chromen-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-2H-chromen-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗真菌剂

2,2-二甲基-2H-色烯-6-胺及其衍生物已被设计和合成作为潜在的抗真菌剂 . 这些化合物的抗真菌活性在体外针对九种植物病原真菌进行了评估 . 初步结果表明,大多数目标化合物在 50 μg/mL 的浓度下表现出明显的抗真菌活性 .

农业中的植物源杀菌剂

这种化合物及其衍生物可用作农业中的植物源杀菌剂 . 它们是环保且有效的 . 这项研究将为未来 2,2-二甲基-2H-色烯作为植物源杀菌剂在农业中的应用提供理论依据 .

低细胞毒性

细胞实验结果表明,目标化合物对 PC12 细胞的细胞毒性较低 . 这使得它们在各种应用中更安全。

合成方法

药物化学家已开发出几种合成 2H/4H-色烯衍生物的合成方法 . 这些方法可用于生产 2,2-二甲基-2H-色烯-6-胺及其衍生物。

潜在的抗真菌效力

在合成的化合物中,化合物 4j 对镰刀菌、稻瘟病菌、芸苔链格孢菌、苹果轮纹病菌和链格孢菌菌株表现出比两种市售杀菌剂百菌清和甲霜灵更有效的抗真菌效力 .

作用机制

Target of Action

2,2-Dimethyl-2H-chromen-6-amine has been identified as a potential antifungal agent . It has been found to exhibit significant antifungal activity against a variety of phytopathogenic fungi . The primary targets of this compound are these fungi, which are harmful to agricultural production and can cause significant yield losses .

Mode of Action

It is known that the compound interacts with its fungal targets, leading to their inhibition . This interaction and the resulting changes in the fungi contribute to the compound’s antifungal activity .

Biochemical Pathways

Given its antifungal activity, it can be inferred that the compound interferes with essential biochemical pathways in fungi, leading to their inhibition .

Result of Action

The primary result of the action of 2,2-Dimethyl-2H-chromen-6-amine is the inhibition of harmful fungi. This leads to a decrease in fungal growth and proliferation, thereby protecting plants from fungal diseases . Moreover, the compound has been found to have low cytotoxicity to the PC12 cell , suggesting that it may have a good safety profile.

生化分析

Biochemical Properties

2,2-Dimethyl-2H-chromen-6-amine has been found to play a significant role in antifungal activity . It interacts with various enzymes and proteins to exert its effects. For instance, it has been suggested that the ERG4/ERG24 ergosterol biosynthesis protein might be a potential target of this compound’s fungicidal mechanism .

Cellular Effects

In cellular contexts, 2,2-Dimethyl-2H-chromen-6-amine has demonstrated promising antifungal potency against several strains of phytopathogenic fungi . It influences cell function by interacting with specific cellular pathways, potentially impacting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,2-Dimethyl-2H-chromen-6-amine involves binding interactions with biomolecules and potential enzyme inhibition or activation . These interactions lead to changes in gene expression, contributing to its antifungal effects .

Temporal Effects in Laboratory Settings

It has been observed to exhibit antifungal activity at a concentration of 50 μg/mL .

属性

IUPAC Name |

2,2-dimethylchromen-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJNLKVSQVLBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435238 | |

| Record name | 6-amino-2,2-dimethylchromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135082-85-8 | |

| Record name | 6-amino-2,2-dimethylchromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

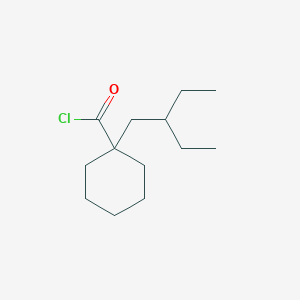

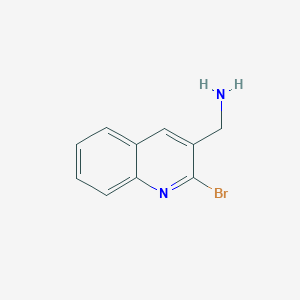

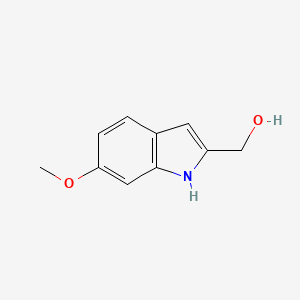

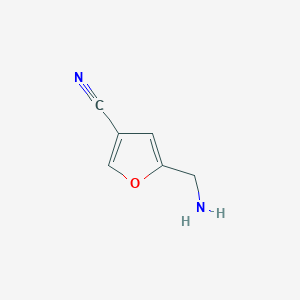

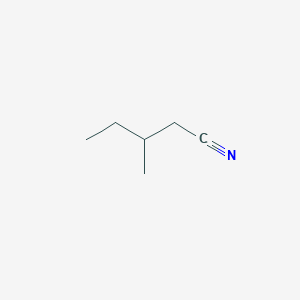

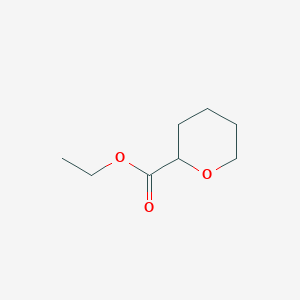

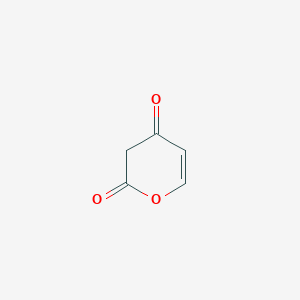

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

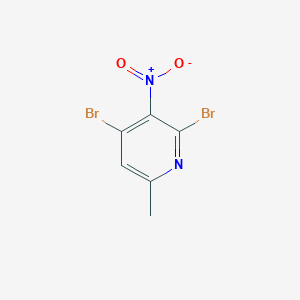

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1609959.png)